Tertomotide

Cancer Immunotherapy T-cell Epitope Spreading hTERT Vaccine

Tertomotide (CAS 915019-08-8, synonym GV1001) is a 16-amino-acid synthetic peptide vaccine corresponding to the sequence of human telomerase reverse transcriptase (hTERT) catalytic subunit fragment (amino acids 611-626). Its primary mechanism is to activate the immune system to recognize and mount a CD4+/CD8+ T-cell response against telomerase-expressing cancer cells.

Molecular Formula C85H146N26O21
Molecular Weight 1868.2 g/mol
CAS No. 915019-08-8
Cat. No. B12754959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertomotide
CAS915019-08-8
Molecular FormulaC85H146N26O21
Molecular Weight1868.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1
InChIKeyWZJRQXZSYQYFJV-QAXVQDKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tertomotide (GV1001) for Scientific Procurement: A 16-AA hTERT Peptide Vaccine


Tertomotide (CAS 915019-08-8, synonym GV1001) is a 16-amino-acid synthetic peptide vaccine corresponding to the sequence of human telomerase reverse transcriptase (hTERT) catalytic subunit fragment (amino acids 611-626) [1]. Its primary mechanism is to activate the immune system to recognize and mount a CD4+/CD8+ T-cell response against telomerase-expressing cancer cells [2]. The peptide has a molecular formula of C85H146N26O21 and a molecular weight of approximately 1868.33 Da [3]. Tertomotide is under investigation in multiple clinical trials for oncology and neurodegenerative disease applications .

Why Tertomotide Cannot Be Substituted with Other hTERT Peptides or Telomerase Vaccines


While several telomerase-targeting vaccines and peptides exist, direct substitution for Tertomotide is not supported by evidence. Unlike dendritic cell-based vaccines (e.g., GRNVAC1) which require ex vivo cell manipulation [1], Tertomotide is a ready-to-administer synthetic peptide. Furthermore, compared to other hTERT peptide vaccines like Vx-001 (a 9-mer cryptic peptide) or UV1 (three long peptides), Tertomotide's specific 16-mer sequence (hTERT 611-626) has demonstrated a unique ability to induce extensive 'epitope spreading' – generating T-cell responses against multiple unrelated hTERT epitopes [2]. This phenomenon, crucial for durable clinical response, is not a class-wide effect and cannot be assumed for other hTERT-derived peptides. Additionally, Tertomotide exhibits a distinct dual mechanism of action, including direct binding to the gonadotropin-releasing hormone receptor (GnRHR) to inhibit cancer cell growth, a property not reported for other telomerase vaccines [3].

Quantitative Differentiation of Tertomotide: Evidence-Based Guide for Scientific Selection


Superior Induction of Broad 'Epitope Spreading' vs. Non-Responders

Tertomotide (GV1001) vaccination in lung cancer patients induced extensive 'epitope spreading', a critical immunological phenomenon where T-cell responses develop against multiple novel hTERT epitopes beyond the vaccine's own sequence. This was observed exclusively in patients who achieved a clinical response. In contrast, patients who generated an immune response to GV1001 but did not experience clinical benefit failed to exhibit this intramolecular epitope spreading [1]. This distinction is a key differentiator from other peptide vaccines where such broad, clinically-linked epitope spreading has not been similarly demonstrated.

Cancer Immunotherapy T-cell Epitope Spreading hTERT Vaccine

Direct GnRHR Antagonism for Prostate Cancer Inhibition: A Differentiating Secondary Mechanism

Tertomotide (GV1001) demonstrates a unique dual mechanism by directly binding to the gonadotropin-releasing hormone receptor (GnRHR) on prostate cancer cells, acting as an antagonist. In LNCaP cells, GV1001 binding to GnRHR was quantified with a dissociation constant (Kd) of 3.8 ± 0.6 nM [1]. This binding significantly inhibited leuprolide acetate-induced cell growth. This direct receptor-mediated activity is a distinct characteristic of the 16-mer GV1001 sequence and has not been reported for other telomerase vaccine peptides like Vx-001, GRNVAC1, or UV1 [1].

Prostate Cancer GnRHR Antagonist Dual Mechanism Peptide

Clinical Activity in Metastatic Colorectal Cancer: A Defined Response Rate for Combination Therapy

In a phase II study (N=56) of patients with recurrent or metastatic colorectal cancer (mCRC) who had failed first-line chemotherapy, the addition of Tertomotide (GV1001) to standard chemotherapy regimens achieved a Disease Control Rate (DCR) of 90.9% (95% CI: 82.4-99.4%) and an Objective Response Rate (ORR) of 34.1% (95% CI, 20.1-48.1%) [1]. The median progression-free survival (PFS) was 7.1 months (95% CI, 5.2-9.1) and median overall survival (OS) was 12.8 months (95% CI, 9.9-15.8) [1]. While no direct comparator arm was included in this trial, these response and survival figures provide a quantitative baseline for performance in a difficult-to-treat population, which can be compared against historical controls or other vaccine trials [1].

Metastatic Colorectal Cancer Vaccine Combination Therapy Disease Control Rate

Cell-Penetrating Peptide (CPP) Activity for Cytosolic Delivery: A Functional Advantage

Tertomotide (GV1001) possesses intrinsic cell-penetrating peptide (CPP) activity, enabling it to enter the cytosol of cells. This property is not merely a passive physical characteristic; it is mediated by specific interactions with extracellular heat shock protein 90 (eHSP90) and heat shock protein 70 (eHSP70) complexes, which are abundant in the tumor microenvironment [1]. The binding of GV1001 to eHSPs facilitates cytosolic delivery of the peptide, which is a prerequisite for its presentation on MHC class I molecules to activate cytotoxic CD8+ T-cells. This intrinsic delivery mechanism differentiates it from many other peptide vaccine candidates that may rely solely on adjuvants or exogenous delivery systems for cellular entry [1].

Cell-Penetrating Peptide Drug Delivery Immunomodulation

Neuroprotective Effects in Alzheimer's Disease Models: A Non-Oncology Application

Tertomotide (GV1001) has demonstrated significant neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease pathology. In rat neural stem cells (NSCs) treated with Aβ25–35 oligomer, GV1001 co-treatment restored cell viability, proliferation, and mobilization to wild-type levels in a concentration-dependent manner [1]. For instance, at a concentration of 10 µM, GV1001 increased the viability of Aβ25–35-treated NSCs from 45.2 ± 5.1% (Aβ25–35 alone) to 78.6 ± 6.8%, representing a significant recovery (p < 0.01) [1]. This activity is attributed to GV1001 mimicking the extra-telomeric functions of hTERT, and it has supported the advancement of GV1001 into Phase 2 and Phase 3 clinical trials for Alzheimer's disease .

Alzheimer's Disease Neuroprotection Amyloid-beta Toxicity

Prioritized Research and Procurement Scenarios for Tertomotide (GV1001)


Investigating Determinants of Durable Anti-Tumor Immunity and Epitope Spreading

Tertomotide is the optimal peptide vaccine candidate for fundamental immunology research aimed at deciphering the mechanisms of effective anti-tumor immunity. As demonstrated, GV1001 vaccination in clinical responders leads to extensive 'epitope spreading' against novel hTERT epitopes, a phenomenon linked to long-term survival [1]. Researchers can use Tertomotide to study the precise immunological conditions, T-cell receptor repertoires, and cytokine profiles that facilitate this process, which is a key differentiator from other vaccines like Vx-001 that have not shown this effect.

Dual-Action Therapy Development for Prostate and GnRHR-Expressing Cancers

For projects targeting prostate cancer or other malignancies expressing the GnRHR, Tertomotide is a uniquely valuable tool. Its dual mechanism—both a telomerase vaccine and a direct GnRHR antagonist (Kd = 3.8 ± 0.6 nM) [2]—is not offered by alternative telomerase vaccines (e.g., GRNVAC1) or GnRH analogs. This enables research into synergistic therapeutic strategies that combine direct anti-proliferative effects with immune system activation against the tumor.

Exploring Neuroprotective Mechanisms in Alzheimer's Disease Preclinical Models

Tertomotide is a leading candidate for investigating the non-immunological, neuroprotective functions of the hTERT peptide in the context of Alzheimer's disease. Its demonstrated ability to restore cell viability in Aβ-injured neural stem cells by 33.4 percentage points in vitro [3] and its advancement to Phase 3 clinical trials position it as a primary reagent for studies on amyloid toxicity, mitochondrial stabilization, and anti-aging pathways in the CNS. No other telomerase vaccine has a comparable body of evidence in this area.

Evaluating the Role of Cell-Penetrating Peptide (CPP) Properties in Vaccine Efficacy

Tertomotide's intrinsic CPP activity, mediated by interaction with eHSP90/eHSP70 [4], makes it a superior choice for research into the relationship between a vaccine antigen's cellular entry mechanism and its subsequent immunogenicity. Studies can directly compare Tertomotide's eHSP-dependent uptake and cross-presentation efficiency with other peptides or delivery systems to understand how this property contributes to robust CD8+ T-cell activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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